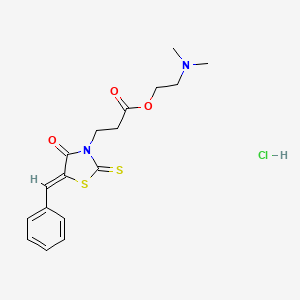

(Z)-2-(dimethylamino)ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride

Description

Properties

IUPAC Name |

2-(dimethylamino)ethyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2.ClH/c1-18(2)10-11-22-15(20)8-9-19-16(21)14(24-17(19)23)12-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3;1H/b14-12-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGHEDVTSYFCJQ-CTMPBGLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(dimethylamino)ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C17H21ClN2O3S2

- Molecular Weight : 400.94 g/mol

- IUPAC Name : 2-(dimethylamino)ethyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate; hydrochloride

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that thiazolidinone derivatives, including this compound, were evaluated for their effectiveness against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various human tumor cell lines. The IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .

- Mechanism of Action : The mode of action involves the induction of apoptosis and inhibition of cellular respiration in cancer cells. This suggests that the compound may disrupt mitochondrial function, leading to cell death .

- Multi-drug Resistance Reversal : Some studies have noted that this compound could act as a multi-drug resistance (MDR) reversing agent, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies .

Table 1: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown:

- Effectiveness Against Bacteria : The compound demonstrates activity against various bacterial strains, particularly Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests a potential application in treating bacterial infections .

Anticancer Activity

The anticancer potential of (Z)-2-(dimethylamino)ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride has been extensively studied:

-

Cytotoxicity Studies :

- In vitro studies revealed cytotoxic effects on several human tumor cell lines, including HL-60 (acute leukemia), A549 (lung cancer), Raji (lymphoma), and MDA-MB-201 (breast cancer). IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity against these cancer cells .

- Mechanism of Action :

- Multi-drug Resistance Reversal :

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | MIC/IC50 Values | Target Organisms/Cell Lines |

|---|---|---|---|

| Antimicrobial | Significant against Gram-positive | 8 - 32 µg/mL | Various bacterial strains |

| Cytotoxicity | Potent against cancer cells | Nanomolar - Micromolar | HL-60, A549, Raji, MDA-MB-201 |

| Mechanism | Induces apoptosis | N/A | Cancer cells |

| MDR Reversal | Enhances chemotherapy efficacy | N/A | Various cancer cell lines |

Study on Anticancer Efficacy

A study published in MDPI explored the structure–activity relationship of rhodanine derivatives, including this compound. It was found to have significant inhibitory effects on human cancer cell lines with IC50 values ranging from 7.0 to 20.3 µM. The study emphasized the importance of functional groups in enhancing anticancer activity and suggested that further modifications could lead to more potent derivatives .

Microtubule Modulation

Another research article investigated the microtubule-modulating activities of related compounds. The results indicated that these compounds could promote protofilament assembly in tubulin, which is crucial for cancer treatment strategies targeting microtubules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three key analogs:

Pioglitazone Hydrochloride

Structure : 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione, hydrochloride (Fig. 1 in ).

Key Differences :

- Core: Pioglitazone contains a thiazolidine-2,4-dione ring, whereas the target compound features a 4-oxo-2-thioxothiazolidine core.

- Substituents : Pioglitazone’s benzyl group is substituted with a pyridylethoxy chain, favoring peroxisome proliferator-activated receptor gamma (PPAR-γ) activation. In contrast, the target compound’s benzylidene group lacks such functionalization, suggesting divergent biological targets.

- Solubility: The dimethylaminoethyl ester in the target compound likely improves water solubility compared to pioglitazone’s free acid form, which could influence bioavailability .

(Z)-3-(5-(4-((2-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid

Structure: Features a propanoic acid side chain and a benzylidene group substituted with 2-chlorobenzyloxy and ethoxy groups (). Key Differences:

- Side Chain: The target compound’s dimethylaminoethyl ester contrasts with the carboxylic acid in this analog. Esterification typically enhances cell permeability but may require hydrolysis for activation .

(Z)-2-(Dimethylamino)ethyl 2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate Hydrochloride

Structure: Differs from the target compound only in the ester side chain (acetate vs. propanoate) (). Key Differences:

- Chain Length: The propanoate ester extends the carbon chain by one methylene group, which may subtly alter pharmacokinetics (e.g., metabolic half-life) or binding pocket accommodation .

Structural and Functional Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Functional Attributes |

|---|---|---|---|---|---|

| (Z)-2-(dimethylamino)ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride | 4-oxo-2-thioxothiazolidine | Benzylidene, dimethylaminoethyl propanoate | C₁₉H₂₂ClN₂O₃S₂ | 441.98 (est.) | Enhanced solubility, electrophilic |

| Pioglitazone hydrochloride | Thiazolidine-2,4-dione | Pyridylethoxy-benzyl | C₁₉H₂₃N₂O₃S·HCl | 392.92 | PPAR-γ agonist, antidiabetic |

| (Z)-3-(5-(4-((2-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | 4-oxo-2-thioxothiazolidine | 2-Chlorobenzyloxy, ethoxy, propanoic acid | C₂₂H₂₀ClNO₅S₂ | 477.98 | High lipophilicity, potential prodrug |

| (Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride | 4-oxo-2-thioxothiazolidine | Benzylidene, dimethylaminoethyl acetate | C₁₈H₂₀ClN₂O₃S₂ | 427.94 | Shorter chain, rapid metabolism |

Research Findings and Implications

- Spectroscopic Characterization : Structural analogs (e.g., ’s Zygocaperoside) were elucidated via UV and NMR spectroscopy, suggesting similar methods apply to the target compound .

- Lumping Strategy : Compounds with shared cores (e.g., 4-oxo-2-thioxothiazolidine) may be grouped for predictive modeling of properties like solubility or reactivity, though substituent variations necessitate case-specific validation .

Q & A

Basic: What are the standard synthetic routes for preparing (Z)-2-(dimethylamino)ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride?

Answer:

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone derivative and a substituted benzaldehyde, followed by esterification and hydrochloride salt formation. Key steps include:

- Step 1: Formation of the thiazolidinone core via cyclization of mercaptoacetic acid derivatives with aldehydes or ketones .

- Step 2: Condensation of the thiazolidinone with a benzylidene group under reflux in ethanol or acetic acid, often catalyzed by sodium acetate .

- Step 3: Esterification of the propanoic acid moiety with 2-(dimethylamino)ethanol, followed by hydrochloride salt precipitation .

Optimization Considerations:

- Solvent choice (e.g., ethanol vs. DMSO) impacts reaction yield and purity .

- Catalysts like glacial acetic acid enhance condensation efficiency .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

Critical techniques include:

- 1H/13C NMR: To confirm the (Z)-configuration of the benzylidene group and ester linkage .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Basic: What biological targets are commonly associated with this compound?

Answer:

Similar thiazolidinone derivatives target:

- Enzymes: Tyrosine kinases, carbonic anhydrases, and cyclooxygenases due to the thioxothiazolidinone scaffold .

- Receptors: PPAR-γ (peroxisome proliferator-activated receptor gamma) for anti-diabetic activity .

- Antimicrobial Targets: Bacterial cell wall synthesis enzymes .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

SAR focuses on:

- Benzylidene Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) enhance enzyme inhibition, while methoxy groups improve solubility .

- Ester Linkage Modifications: Replacing the dimethylaminoethyl group with bulkier amines alters bioavailability and receptor affinity .

Example SAR Table:

| Derivative | Substituent (R) | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| Compound A | 4-Cl | 1.2 µM (Enzyme X) | 0.5 |

| Compound B | 4-OCH₃ | 3.8 µM (Enzyme X) | 2.1 |

Data adapted from structural analogs in .

Advanced: What experimental strategies assess the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Degradation Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC .

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures .

- Light Sensitivity: Expose to UV-Vis light and track photodegradation products using LC-MS .

Advanced: How can researchers resolve contradictory data in biological activity assays?

Answer:

- Dose-Response Repetition: Conduct triplicate assays with standardized protocols (e.g., MTT for cytotoxicity) .

- Target Selectivity Profiling: Use kinase panels or proteomic screens to rule off-target effects .

- Molecular Dynamics Simulations: Model ligand-receptor interactions to explain potency variations .

Case Study: Discrepancies in IC₅₀ values for similar derivatives were resolved by identifying batch-specific impurities via HPLC-UV .

Advanced: What in vitro bioassay designs are suitable for evaluating its therapeutic potential?

Answer:

- Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., β-lactamase for antimicrobial activity) with positive controls .

- Cell-Based Assays:

- 3D Tumor Spheroids: For advanced cytotoxicity profiling .

Advanced: How can analytical methods be validated for quantifying this compound in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.